molecular formula C21H15ClFN5O4S B2772326 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-67-4

5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2772326
CAS No.: 847190-67-4
M. Wt: 487.89
InChI Key: BINUYQJFDIMBRA-UHFFFAOYSA-N
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Description

5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetically derived, small molecule compound that functions as a potent and selective kinase inhibitor. Its core pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry known for its high affinity for the ATP-binding pocket of various protein kinases. This compound is primarily investigated in the field of oncology research for its potential to disrupt intracellular signaling pathways that drive tumor cell proliferation and survival. The specific substitution pattern, including the 4-nitrophenyl and the 2-chloro-6-fluorobenzylthio groups, is designed to optimize target binding affinity and selectivity, potentially against a profile of tyrosine and serine/threonine kinases. Researchers utilize this compound as a chemical probe to elucidate the complex roles of specific kinase signaling nodes in disease models, particularly to validate new targets and study pathway dynamics in cancer cell lines. Its mechanism of action involves competitive inhibition at the ATP-binding site, leading to the suppression of kinase activity, subsequent phosphorylation of downstream effector proteins, and ultimately, the induction of cell cycle arrest and apoptosis in susceptible malignant cells. The research value of this inhibitor lies in its utility for target validation studies and as a tool for exploring the efficacy of kinase inhibition as a therapeutic strategy.

Properties

CAS No.

847190-67-4

Molecular Formula

C21H15ClFN5O4S

Molecular Weight

487.89

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(33-10-13-14(22)4-3-5-15(13)23)25-17(24-18)11-6-8-12(9-7-11)28(31)32/h3-9H,10H2,1-2H3

InChI Key

BINUYQJFDIMBRA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its chemical structure features a pyrimidine core substituted with various functional groups that enhance its reactivity and biological profile. The presence of chlorine and fluorine atoms is particularly noteworthy, as these halogens can influence the compound's pharmacokinetic properties.

Molecular Formula

  • C : 16
  • H : 14
  • Cl : 1
  • F : 1
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

The molecular weight of the compound is approximately 353.81 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to the one under discussion have been reported to show activity against various bacterial strains. The introduction of electron-withdrawing groups such as nitro and chloro enhances their efficacy against Gram-positive and Gram-negative bacteria .

Antiviral Properties

Recent studies have explored the antiviral potential of pyrimidine derivatives. For example, certain modifications in the structure have led to increased activity against viruses such as HIV and influenza. The compound's ability to inhibit viral replication mechanisms positions it as a promising candidate for further development in antiviral therapies .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The presence of specific substituents can enhance this activity, making these compounds potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigating various pyrimidine derivatives found that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Antiviral Activity Against HIV

In vitro studies on pyrimidine derivatives indicated that modifications at the nitrogen positions significantly enhanced their inhibitory effects on HIV reverse transcriptase. Compounds with halogen substitutions showed IC50 values in the low micromolar range, indicating strong antiviral potential .

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of related compounds revealed that certain derivatives effectively reduced edema in animal models. These findings suggest that similar modifications could enhance the anti-inflammatory profile of 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and alkylation. For example:

  • Thioether linkage formation : Reacting a chlorinated benzyl intermediate with a thiol-containing pyrimidine precursor under reflux conditions using iPrOH and catalytic HCl (65–70% yield) .
  • Purification : Flash chromatography (silica gel, CHCl3/MeOH gradients) and recrystallization to isolate the final product .
  • Characterization via NMR (1H, 13C, 19F), HRMS, and elemental analysis confirms structural integrity .

Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?

  • 1H/13C NMR : Assign aromatic protons (δ 7.16–7.99 ppm) and methyl groups (δ 2.27–2.29 ppm) .
  • 19F NMR : Detects fluorine environments (e.g., δ -110 to -120 ppm for fluorophenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .
  • IR spectroscopy : Identifies functional groups (C=O at ~1680 cm⁻¹, C–S–C at ~1260 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Kinase inhibition : Chloro/fluorophenyl-substituted pyrimidines show activity against receptor tyrosine kinases (IC50 <1 µM) .
  • Anticancer potential : Thiazolo-pyrimidine derivatives exhibit cytotoxicity via apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the thioether and pyrimidine core?

  • Thioether formation : Proceeds via SN2 displacement, where a thiolate nucleophile attacks a benzyl chloride intermediate. Acid catalysis (HCl) enhances electrophilicity .
  • Pyrimidine cyclization : Uses β-keto esters or thioureas in cyclocondensation reactions under basic conditions (e.g., K2CO3 in DMF) .

Q. How do substituents (e.g., 2-chloro-6-fluorobenzyl, 4-nitrophenyl) influence bioactivity and stability?

  • Chlorine/fluorine groups : Enhance lipophilicity and target binding via halogen bonds (e.g., kinase active sites) .
  • 4-Nitrophenyl : Introduces electron-withdrawing effects, stabilizing the pyrimidine ring and modulating redox properties .
  • Methyl groups (1,3-positions) : Reduce metabolic degradation by steric shielding .

Q. How can computational methods optimize synthesis and predict degradation pathways?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .
  • Degradation prediction : Molecular dynamics simulations assess hydrolytic stability of the thioether bond under physiological pH .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

  • Multi-technique validation : Cross-check 1H/13C NMR with X-ray crystallography (where available) .
  • Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

  • Substituent scanning : Replace 4-nitrophenyl with electron-donating groups (e.g., methoxy) to enhance solubility .
  • Bioisosteric replacement : Substitute thioether with sulfoxide/sulfone to modulate pharmacokinetics .

Methodological Considerations

  • Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) .
  • Data contradiction analysis : Apply principal component analysis (PCA) to cluster spectral data and identify outliers .
  • Stability studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products .

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